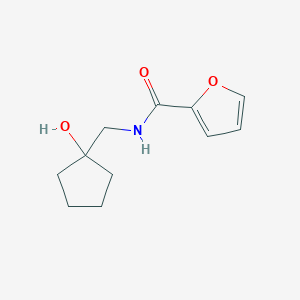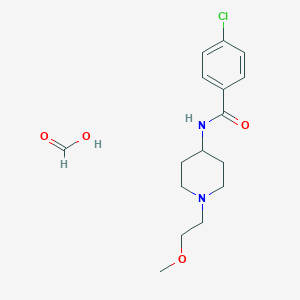
4-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide formate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide formate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with a chloro substituent and a methoxyethylpiperidinyl group, making it a unique molecule with interesting properties and reactivity.
作用機序
Target of Action
A similar compound, 4-chloro-n-(3-methoxypropyl)-n-[(3s)-1-(2-phenylethyl)piperidin-3-yl]benzamide, is known to target theBifunctional protein GlmU in Haemophilus influenzae . This protein plays a crucial role in the biosynthesis of UDP-N-acetylglucosamine, an essential precursor in bacterial cell wall biosynthesis .
Mode of Action
This is based on the known action of similar compounds .
Biochemical Pathways
Given its potential target, it may impact theUDP-N-acetylglucosamine biosynthesis pathway , which is crucial for bacterial cell wall formation.
Result of Action
If it indeed inhibits the function of the bifunctional protein glmu, it could lead to the disruption of bacterial cell wall synthesis, potentially causing bacterial cell death .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide formate typically involves multiple steps, starting with the preparation of the piperidine derivative. One common approach is the reaction of 4-chlorobenzoyl chloride with 1-(2-methoxyethyl)piperidin-4-amine under controlled conditions to form the benzamide derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. Purification steps such as recrystallization or chromatography are used to obtain the final product in high purity.
化学反応の分析
Types of Reactions: 4-Chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide formate can undergo various chemical reactions, including:
Oxidation: The chloro group can be oxidized to a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromic acid can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: 4-Chlorobenzoic acid derivative.
Reduction: 4-Chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzylamine.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
This compound has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific receptors or enzymes.
Industry: It can be used in the production of advanced materials and as an intermediate in chemical manufacturing processes.
類似化合物との比較
4-Chloro-N-(1-(2-ethoxyethyl)piperidin-4-yl)benzamide formate
4-Chloro-N-(1-(2-hydroxyethyl)piperidin-4-yl)benzamide formate
4-Chloro-N-(1-(2-propoxyethyl)piperidin-4-yl)benzamide formate
Uniqueness: 4-Chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide formate is unique due to its specific methoxyethyl group, which can influence its reactivity and biological activity compared to similar compounds with different alkyl groups.
特性
IUPAC Name |
4-chloro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide;formic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2.CH2O2/c1-20-11-10-18-8-6-14(7-9-18)17-15(19)12-2-4-13(16)5-3-12;2-1-3/h2-5,14H,6-11H2,1H3,(H,17,19);1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBPVEIYZYZVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)Cl.C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
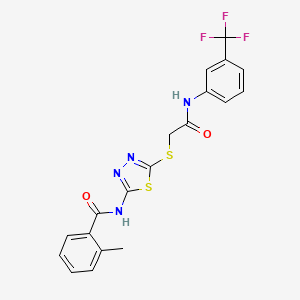

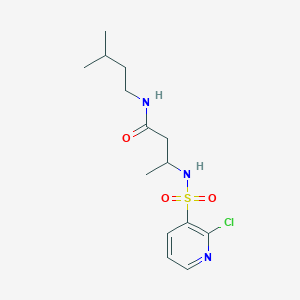
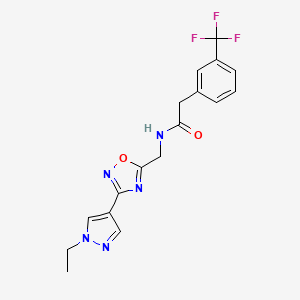
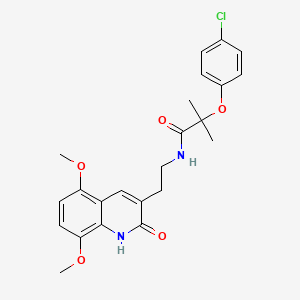
![3-[[1-(4-Methylphenyl)-5-methyl-1H-1,2,3-triazole-4-ylcarbonyl]amino]tetrahydrothiophene 1,1-dioxide](/img/structure/B2887353.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2887354.png)
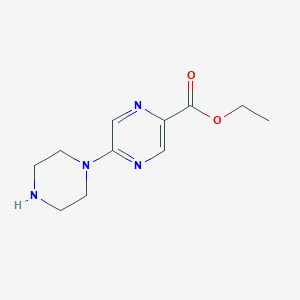
![1,6,7-trimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2887356.png)
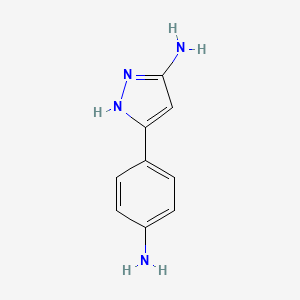
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methylphenyl)sulfonyl-4-oxo-1,3-diazinan-2-yl]sulfanyl]acetamide](/img/structure/B2887360.png)
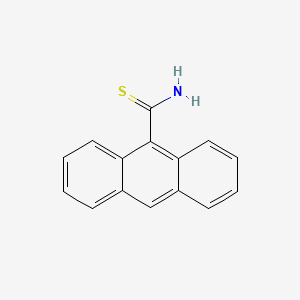
![N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-METHANESULFONYLBENZAMIDE](/img/structure/B2887364.png)
